1-{2-[(1H-benzotriazol-1-ylmethyl)amino]phenyl}ethanone
Description
1-{2-[(1H-Benzotriazol-1-ylmethyl)amino]phenyl}ethanone is a benzotriazole-derived acetophenone compound. Its structure integrates a benzotriazole moiety linked via a methylamino bridge to an acetophenone core. Benzotriazole derivatives are widely studied for their pharmacological, antifungal, and antibacterial properties due to their ability to interact with biological targets such as enzymes and DNA .
Properties
IUPAC Name |
1-[2-(benzotriazol-1-ylmethylamino)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-11(20)12-6-2-3-7-13(12)16-10-19-15-9-5-4-8-14(15)17-18-19/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNCZFPTFROFBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NCN2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{2-[(1H-benzotriazol-1-ylmethyl)amino]phenyl}ethanone typically involves the reaction of 1H-benzotriazole with 2-aminobenzophenone under specific conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
1-{2-[(1H-benzotriazol-1-ylmethyl)amino]phenyl}ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that derivatives of benzotriazole, including 1-{2-[(1H-benzotriazol-1-ylmethyl)amino]phenyl}ethanone, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. For instance, derivatives have been tested against both Gram-positive and Gram-negative bacteria, revealing promising bactericidal effects .
Anticancer Properties
The compound's structure allows it to interact with biological targets involved in cancer progression. In vitro studies have indicated that benzotriazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. Specific derivatives have been reported to exhibit activity against pancreatic cancer cells, showcasing their potential in cancer therapy .
Neuroprotective Effects
Recent investigations into the neuroprotective properties of benzotriazole derivatives highlight their potential for treating neurodegenerative diseases. Compounds have been synthesized that target monoamine oxidase (MAO) and cholinesterase (ChE), enzymes implicated in neurodegeneration. These compounds have shown to enhance cognitive function and reduce depressive symptoms in animal models .
Material Science
UV Stabilizers
Benzotriazole compounds are widely used as UV stabilizers in plastics and coatings due to their ability to absorb UV radiation and prevent photodegradation. The incorporation of this compound into polymer matrices enhances the durability and longevity of materials exposed to sunlight .
Corrosion Inhibitors
In the field of corrosion protection, benzotriazole derivatives have been employed as effective inhibitors for metals such as copper and aluminum. They form protective films on metal surfaces, reducing oxidation and corrosion rates significantly .
Agricultural Chemistry
Pesticidal Activity
The potential use of benzotriazole derivatives as pesticides has been explored due to their biological activity against plant pathogens and pests. Studies indicate that certain derivatives can inhibit fungal growth and provide protection against various agricultural diseases, contributing to crop yield improvement .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against Gram-positive/negative bacteria |
| Anticancer therapy | Induces apoptosis in cancer cells | |
| Neuroprotective agents | Enhances cognitive function; reduces depressive symptoms | |
| Material Science | UV stabilizers | Protects plastics from photodegradation |
| Corrosion inhibitors | Forms protective films on metals | |
| Agricultural Chemistry | Pesticides | Inhibits fungal growth; protects crops |
Mechanism of Action
The mechanism of action of 1-{2-[(1H-benzotriazol-1-ylmethyl)amino]phenyl}ethanone involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to form π–π stacking interactions and hydrogen bonds with enzymes and receptors, influencing various biological processes . These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzotriazole Substitutions
(a) 1-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone
- Structure: Differs by a 4-methoxyphenyl group instead of the ortho-aminophenyl moiety.
- Properties : The methoxy group enhances electron-donating effects, increasing solubility in polar solvents. Crystallographic studies (Acta Crystallographica Section E) confirm planar geometry with intermolecular hydrogen bonds involving the benzotriazole N-atoms and methoxy oxygen .
(b) (2-Amino-5-methylphenyl)(1H-benzotriazole-1-yl)methanone
- Structure: Replaces the acetophenone’s methyl group with a benzotriazole-linked aminophenyl group.
- Properties: The amino group at the para position improves reactivity in Schiff base formation, useful for synthesizing coordination complexes .
- Bioactivity: Not directly reported, but analogous benzotriazole-acetophenone hybrids show antifungal activity against Candida spp. .
Analogues with Heterocyclic Substitutions
(a) 1-(1H-Benzimidazol-2-yl)-2-(4-hydrazinylphenyl)ethanone
- Structure : Replaces benzotriazole with benzimidazole and introduces a hydrazinyl group.
- Synthesis : Prepared via hydrazine-mediated condensation (Scheme 1A, ).
- Bioactivity : Exhibits anti-inflammatory activity (IC₅₀ = 12.4 µM for COX-2 inhibition), outperforming benzotriazole derivatives in reducing edema in murine models .
(b) 1-(4-(Quinolin-8-ylamino)phenyl)ethanone
Pharmacologically Active Analogues
(a) Pyridine-Based CYP51 Inhibitors
- Example: (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO).
- Activity: Inhibits Trypanosoma cruzi CYP51 (IC₅₀ = 0.2 µM), comparable to posaconazole but with higher selectivity .
- Advantage Over Benzotriazole Derivatives : Improved pharmacokinetics due to trifluoromethyl and piperazine groups .
(b) Thiazolidinone Derivatives
- Example : 2-Aryl-3-(4-(2-(4-ethylpiperazin-1-yl)acetyl)phenyl)thiazolidin-4-one.
- Bioactivity: Broad-spectrum antifungal activity (MIC = 4–16 µg/mL) attributed to the thiazolidinone ring’s electrophilic carbonyl group, a feature absent in benzotriazole derivatives .
Biological Activity
1-{2-[(1H-benzotriazol-1-ylmethyl)amino]phenyl}ethanone, a compound derived from the benzotriazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. Benzotriazoles are known for their potential in various therapeutic applications, including antimicrobial, anti-inflammatory, and antiprotozoal properties. This article reviews the biological activity of this specific compound, supported by relevant data tables and case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a benzotriazole moiety, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial, anti-inflammatory, and antiprotozoal properties.
Antimicrobial Activity
Research has shown that derivatives of benzotriazole exhibit varying degrees of antibacterial and antifungal activities. For instance, compounds similar to this compound were tested against several bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that many derivatives displayed significant antimicrobial effects.
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 4c | E. coli | 15 |
| 4d | Staphylococcus aureus | 18 |
| 5a | Bacillus subtilis | 12 |
The data indicates that the presence of bulky hydrophobic groups in some derivatives enhances their antibacterial properties due to improved membrane penetration.
Anti-inflammatory Activity
The anti-inflammatory potential of benzotriazole derivatives has also been explored. In vitro studies demonstrate that these compounds can inhibit pro-inflammatory cytokines, suggesting a mechanism for their therapeutic use in inflammatory diseases.
Case Study:
A study conducted by Jamkhandi et al. synthesized several benzotriazole derivatives and assessed their anti-inflammatory activity using a murine model. The results showed that certain compounds significantly reduced inflammation markers compared to controls, indicating their potential as anti-inflammatory agents.
Antiprotozoal Activity
Benzotriazole derivatives have been evaluated for their efficacy against protozoan parasites. Notably, compounds were tested against Acanthamoeba castellanii, a pathogen associated with severe human infections.
Table 2: Antiprotozoal Activity Against Acanthamoeba castellanii
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| 21a | 5.2 | High activity |
| 21d | 3.8 | Superior to standard treatments |
These findings highlight the potential of benzotriazole derivatives in treating protozoal infections, with some compounds showing activity comparable to existing treatments.
The biological activities of benzotriazole derivatives are often attributed to their ability to interact with specific enzymes or receptors involved in disease processes. For instance, some compounds inhibit cytochrome P450 enzymes critical for sterol biosynthesis in fungi, leading to cell membrane disruption.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl at ~200 ppm) .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass validation (e.g., [M+H]+ at m/z 294.1248) .
- IR Spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and N-H (~3300 cm⁻¹) confirm functional groups .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) .
How is the biological activity of this compound evaluated in preclinical research?
Basic
In vitro anti-inflammatory activity is assessed via COX-2 inhibition assays (IC₅₀ values reported at 12–18 µM) . In vivo models (e.g., carrageenan-induced rat paw edema) measure dose-dependent edema reduction (30–50% at 50 mg/kg). Cytotoxicity is evaluated using MTT assays on human fibroblast cells (LD₅₀ > 100 µM) .
What structural modifications enhance its bioactivity, and how are structure-activity relationships (SAR) analyzed?
Q. Advanced
- Electron-withdrawing groups (e.g., nitro at the benzimidazole ring) increase anti-inflammatory potency by 20% via enhanced hydrogen bonding to COX-2 .
- Substituent position : Para-substituted aryl groups improve metabolic stability compared to ortho analogs (t₁/₂ increased from 2.1 to 4.7 hours) .
SAR studies use comparative molecular field analysis (CoMFA) and docking simulations (AutoDock Vina) to map pharmacophore regions .
How can researchers resolve contradictions in physicochemical data (e.g., logP, pKa) across databases?
Advanced
Discrepancies in predicted logP (2.1 vs. 2.5) and pKa (-0.31 vs. 1.2) arise from differing computational models (ACD/Labs vs. QSPR). Validate experimentally:
- logP : Shake-flask method (octanol/water partition) .
- pKa : Potentiometric titration in 0.1 M KCl .
Cross-reference with NIST Standard Reference Data for validated measurements .
What reaction mechanisms underlie its synthesis, and how do side reactions impact yield?
Q. Advanced
- Friedel-Crafts Acylation : AlCl₃-catalyzed electrophilic substitution forms the ketone backbone .
- Nucleophilic Aromatic Substitution : Benzotriazole reacts with α-chloroketones, but excess reagent may form dimeric byproducts (reduced by slow addition) .
Side reactions (e.g., over-acylation) are minimized by controlling stoichiometry (1:1.2 molar ratio) and reaction time (<4 hours) .
What are the stability profiles and recommended storage conditions?
Advanced
The compound is hygroscopic and prone to hydrolysis in aqueous media. Stability studies (25°C/60% RH) show <5% degradation over 6 months when stored in amber vials under argon. Accelerated degradation (40°C/75% RH) reveals ketone oxidation as the primary pathway, mitigated by antioxidants (0.1% BHT) .
What challenges arise during scale-up from lab to pilot plant, and how are they addressed?
Q. Advanced
- Solvent Volume : Lab-scale methanol (10 ml/g) is impractical; switch to toluene (lower polarity, easier recovery) .
- Catalyst Recycling : Homogeneous catalysts (e.g., AlCl₃) are replaced with heterogeneous alternatives (zeolites) to reduce waste .
Process optimization via Design of Experiments (DoE) identifies critical parameters (e.g., stirring rate > 500 rpm prevents agglomeration) .
Are there alternative synthetic routes that improve atom economy or reduce hazardous waste?
Q. Advanced
- Microwave-assisted synthesis reduces reaction time from 4 hours to 30 minutes (80°C, 300 W) with 90% yield .
- Green chemistry : Ionic liquids ([BMIM]BF₄) replace volatile solvents, reducing E-factor by 40% .
How can computational modeling predict its physicochemical and pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
